molecular formula C11H18AsNO2 B14123936 Diethyl [2-(methylamino)phenyl]arsonite CAS No. 89005-43-6

Diethyl [2-(methylamino)phenyl]arsonite

Cat. No.: B14123936
CAS No.: 89005-43-6
M. Wt: 271.19 g/mol
InChI Key: SWKCNMLCWAUCTI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(methylamino)phenyl]arsonite typically involves the reaction of diethyl arsonous acid with 2-(methylamino)phenyl derivatives. One common method includes the use of diethyl arsonous chloride and 2-(methylamino)phenyl magnesium bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(methylamino)phenyl]arsonite undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethyl [2-(methylamino)phenyl]arsinic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding arsine derivative.

    Substitution: The arsonite group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Diethyl [2-(methylamino)phenyl]arsinic acid.

    Reduction: Diethyl [2-(methylamino)phenyl]arsine.

    Substitution: Various substituted arsonite derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl [2-(methylamino)phenyl]arsonite has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl [2-(methylamino)phenyl]arsonite involves its interaction with cellular components, particularly proteins and enzymes. The arsonite group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2-(amino)phenyl]arsonite
  • Diethyl [2-(dimethylamino)phenyl]arsonite
  • Diethyl [2-(ethylamino)phenyl]arsonite

Uniqueness

Diethyl [2-(methylamino)phenyl]arsonite is unique due to the presence of the methylamino group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

Properties

CAS No.

89005-43-6

Molecular Formula

C11H18AsNO2

Molecular Weight

271.19 g/mol

IUPAC Name

2-diethoxyarsanyl-N-methylaniline

InChI

InChI=1S/C11H18AsNO2/c1-4-14-12(15-5-2)10-8-6-7-9-11(10)13-3/h6-9,13H,4-5H2,1-3H3

InChI Key

SWKCNMLCWAUCTI-UHFFFAOYSA-N

Canonical SMILES

CCO[As](C1=CC=CC=C1NC)OCC

Origin of Product

United States

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